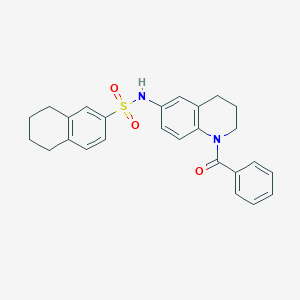

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a tetrahydroquinoline core substituted at position 1 with a benzoyl group and at position 6 with a sulfonamide-linked tetrahydronaphthalene moiety. Its molecular formula is C25H26N2O4S2 (approximate molecular weight: ~482.6 g/mol).

Propriétés

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c29-26(20-8-2-1-3-9-20)28-16-6-11-22-17-23(13-15-25(22)28)27-32(30,31)24-14-12-19-7-4-5-10-21(19)18-24/h1-3,8-9,12-15,17-18,27H,4-7,10-11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNGNUHLSXCRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the benzoyl group through acylation. The final step involves the sulfonation of the tetrahydronaphthalene ring to form the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Applications De Recherche Scientifique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Key Differences :

- Substituent at Position 1 : Benzenesulfonyl (SO2-Ph) vs. benzoyl (CO-Ph) in the target compound.

- Position of Sulfonamide Attachment : Position 7 vs. position 6 in the target.

- Physicochemical Properties :

Positional differences in sulfonamide attachment may influence steric interactions.

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Key Differences :

- Core Structure: Tetrahydroisoquinoline vs. tetrahydroquinoline in the target.

- Substituents : Trifluoroacetyl (CF3CO-) and 2-fluorophenyl groups.

- Functional Groups : Fluorine and cyclopropylethyl side chain.

Functional Implications :

- The trifluoroacetyl group increases metabolic stability but may reduce solubility.

- The tetrahydroisoquinoline core may confer distinct conformational preferences compared to tetrahydroquinoline.

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat)

Key Differences :

Functional Implications :

- Molecular Weight : 363.45 g/mol (lower than the target compound) .

- Biological Role : Acts as an aldosterone synthase inhibitor, indicating applications in hypertension management .

- The propionamide group may enhance hydrophilicity compared to the sulfonamide-benzoyl combination in the target compound.

Comparative Data Table

*Estimated based on structural similarity to ; †Approximated from formula in ; ‡Estimated based on trifluoroacetyl hydrophobicity; §Estimated based on propionamide hydrophilicity.

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl, benzenesulfonyl) enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., propionamide) improve solubility but may reduce membrane permeability .

- Positional Isomerism: Sulfonamide attachment at position 6 vs.

- Core Structure: Tetrahydroquinoline derivatives are associated with diverse biological activities, ranging from enzyme inhibition (e.g., acyl CoA inhibitors ) to hormone modulation (e.g., aldosterone synthase ).

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves several steps:

- Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Benzoylation : The tetrahydroquinoline core is benzoylated using benzoyl chloride in the presence of a base.

- Sulfonamide Formation : The benzoylated intermediate is reacted with a sulfonyl chloride to introduce the sulfonamide group.

This multi-step synthesis is crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that derivatives with similar structures demonstrate effective inhibition against various bacterial strains.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- A study on tetrahydroquinoline derivatives reported IC50 values indicating that some compounds were more potent than standard chemotherapeutics like Doxorubicin .

- The mechanism of action appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes.

- Cell Signaling Disruption : The compound may interfere with cellular signaling pathways critical for cell survival and proliferation.

Case Studies

- Antitumor Efficacy : A study evaluated several tetrahydroquinoline derivatives for their antitumor activity. Compounds derived from similar structures exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of related compounds showed promising results against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step routes, typically starting with functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. For example:

- Step 1 : Benzoylation of the tetrahydroquinoline nitrogen under anhydrous conditions using benzoyl chloride and a base (e.g., triethylamine) .

- Step 2 : Sulfonamide formation via reaction of the intermediate with activated sulfonyl chlorides (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride) in dichloromethane or THF .

- Key factors : Temperature control (reflux vs. room temperature) and solvent polarity significantly affect regioselectivity and byproduct formation. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

- NMR : - and -NMR confirm substituent positions on the tetrahydroquinoline and naphthalene rings, with characteristic shifts for sulfonamide protons (~10-12 ppm) and carbonyl groups (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- Computational : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the sulfonamide group’s potential as a zinc-binding motif .

- Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, noting solubility limitations in aqueous buffers that may require DMSO co-solvents .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final sulfonamide coupling step?

- Alternative Coupling Agents : Replace traditional sulfonyl chlorides with sulfonyl fluorides for improved stability and reactivity under mild conditions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and enhance regioselectivity by controlling microwave irradiation parameters .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-benzoylation) and adjust stoichiometry or protection/deprotection strategies .

Q. How should contradictory bioactivity data across cell lines be resolved?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzoyl vs. ethylsulfonyl groups) to isolate pharmacophore contributions. For example, bulkier substituents on the naphthalene ring may reduce membrane permeability in certain cell types .

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in cell culture media, which may falsely inflate/deflate activity readings .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets (e.g., HSP90, carbonic anhydrase) .

Q. What computational strategies predict off-target interactions for this scaffold?

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to assess binding stability and identify potential off-targets (e.g., serum albumin binding) .

- Pharmacophore Screening : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features against databases like ChEMBL, prioritizing kinases and GPCRs .

- ADMET Prediction : Tools like SwissADME evaluate metabolic liabilities (e.g., CYP3A4 inhibition) linked to the sulfonamide moiety .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.